2,3,5,6-tetrafluoro-4-(methylsulfanyl)aniline
Description
2,3,5,6-Tetrafluoro-4-(methylsulfanyl)aniline is a fluorinated aniline derivative featuring a methylsulfanyl (-SMe) group at the para position. This compound is characterized by its electron-deficient aromatic ring due to the strong electron-withdrawing effects of fluorine substituents.
Properties
CAS No. |
828-74-0 |
|---|---|
Molecular Formula |
C7H5F4NS |
Molecular Weight |
211.18 g/mol |
IUPAC Name |
2,3,5,6-tetrafluoro-4-methylsulfanylaniline |
InChI |
InChI=1S/C7H5F4NS/c1-13-7-4(10)2(8)6(12)3(9)5(7)11/h12H2,1H3 |
InChI Key |
XXOFJTLLHKQRPI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=C(C(=C1F)F)N)F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-tetrafluoro-4-(methylsulfanyl)aniline typically involves the introduction of fluorine atoms and a methylsulfanyl group onto an aniline derivative. One common method is the nucleophilic aromatic substitution reaction, where a precursor compound such as 2,3,5,6-tetrafluoronitrobenzene is reacted with a methylthiolate anion under basic conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nucleophilic aromatic substitution reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-tetrafluoro-4-(methylsulfanyl)aniline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in precursor compounds can be reduced to an amino group.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as iron powder and hydrochloric acid are used.
Substitution: Nucleophiles like alkoxides or thiolates are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2,3,5,6-tetrafluoro-4-(methylsulfanyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2,3,5,6-tetrafluoro-4-(methylsulfanyl)aniline involves its interaction with specific molecular targets. The fluorine atoms and the methylsulfanyl group contribute to its reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the derivative being studied.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table summarizes key structural analogs and their properties:
Key Differences in Physicochemical Properties
Electron-Withdrawing Effects :
- The trifluoromethyl (-CF₃) group in 2,3,5,6-tetrafluoro-4-(trifluoromethyl)aniline exerts stronger electron withdrawal than the methylsulfanyl (-SMe) group, leading to higher thermal stability (b.p. 185–187°C vs. unreported for -SMe analog) .
- Iodine-substituted analogs (e.g., 2,3,5,6-tetrafluoro-4-iodoaniline) exhibit enhanced halogen-bonding capabilities, critical for supramolecular assembly in polymers .
- Reactivity: The -SMe group in 2,3,5,6-tetrafluoro-4-(methylsulfanyl)aniline may participate in sulfur-specific reactions (e.g., oxidation to sulfoxides), unlike the inert -CF₃ group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
